3-Morpholin-4-YL-4-propoxy-benzoic acid - 946710-86-7

3-Morpholin-4-YL-4-propoxy-benzoic acid

Catalog Number: EVT-1641927
CAS Number: 946710-86-7
Molecular Formula: C14H19NO4
Molecular Weight: 265.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[(Morpholin-4-yl)carbothioyl]benzoic acid

  • Compound Description: 4-[(Morpholin-4-yl)carbothioyl]benzoic acid is a phenyl(morpholino)methanethione derivative. It is the first molecular compound synthesized and crystallized in Benin. [] This work was part of a crystallographic training session. []

4-(2-hydroxy-3-morpholin-4-yl-propoxy)-chromen-2-one

  • Compound Description: 4-(2-hydroxy-3-morpholin-4-yl-propoxy)-chromen-2-one (4-HMPC) is a compound that has undergone combined experimental and theoretical studies, including FTIR, UV-Vis, and NMR spectroscopy. [] Studies focused on analyzing its spectra, optimized geometry, harmonic vibrational frequencies, and NMR chemical shifts. [] Further research explored its absorption spectra using TD-B3LYP/6-311++G(d,p) approach, along with its HOMO and LUMO properties for calculating global reactivity descriptors. []

1,3-Dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole

  • Compound Description: 1,3-Dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole is the product of a reaction between o-formylphenylboronic acid and morpholine. [] In its solid state, it exhibits a typical hydrogen-bonded dimer motif with a planar benzoxaborole fragment. []

((3‐Chloro‐2‐fluoro‐phenyl)‐[7‐methoxy‐8‐(3‐morpholin‐4‐yl‐propoxy)‐10,11‐dihydro‐5‐oxa‐2,4,11‐triaza‐dibenzo(a,d)cyclohepten‐1‐yl]‐amine)

  • Compound Description: ((3‐Chloro‐2‐fluoro‐phenyl)‐[7‐methoxy‐8‐(3‐morpholin‐4‐yl‐propoxy)‐10,11‐dihydro‐5‐oxa‐2,4,11‐triaza‐dibenzo(a,d)cyclohepten‐1‐yl]‐amine) is a highly functionalized compound prepared through an improved multi-step synthesis. [] This synthesis involves a regioselective methylation of 2,4,5-trihydroxybenzaldehyde, followed by a magnesium sulfate-promoted cyclization. [] The final product is specifically designed for in vivo studies. []

(-) 2- [1- (7-methyl-2- (morpholin-4-yl) -4-oxo -4H- pyrido [1,2-a] pyrimidin-9-yl) ethyl amino] benzoic acid

  • Compound Description: This compound, specifically the enantiomerically pure (-) form, is a novel invention. [] It is a selective inhibitor of phosphoinositide (PI) 3-kinase β and is patented for potential medical therapy, particularly for the prevention and treatment of thrombotic diseases. [] Pharmaceutical compositions containing this compound have also been patented. []

(3-chloro-4-fluorophenyl) - [7- (3-morpholin-4-yl - propoxy) -6-nitroquinazolin-4-yl] - amine

(3-chloro-4-fluorophenyl) - [7- (3-morpholin-4-yl - propoxy) -6-aminoquinazolin-4-yl] - amine

  • Compound Description: These two compounds are synthesized via a one-pot reaction. [, ]

4-((1-(3-Nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-methyl)benzoic acid (NPOPPBA)

  • Compound Description: NPOPPBA is a 3CLpro non-peptidic inhibitor investigated as a potential COVID-19 treatment. [] In silico analysis using PASS software suggests its potential as a Fusarinine-C ornithinesterase inhibitor, possibly beneficial in cancer treatment. [] SwissADME analysis indicates potential oral absorbability but limited brain penetration. [] The study highlights its drug-like properties, good absorption potential (log P ≈ 3.7), and the need to address its poor water solubility. [] NPOPPBA acts as a CYP2C19 and CYP2C9 inhibitor, raising precautions for drug interactions. [] XUNDRUG analysis points towards potential hepatic and nephron toxicity. []

4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid

  • Compound Description: This compound, containing a phthalide–carboxamide system, is synthesized from 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid, a 3,4-diaminoisocoumarine derivative. [] The optimized reaction conditions yield 62% of the final product. []

(E)-2-(4,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl) diazenyl) benzoic acid

  • Compound Description: This compound is a novel azo ligand derived from 4,5-bis(4-methoxyphenyl)imidazole. [] It is used as a spectrophotometric reagent for determining trace amounts of Hg(II) by forming a violet complex with maximum absorption at 546 nm. []

(E)-4-(4-((3-benzylidene-2-oxoindolin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid

  • Compound Description: This compound is a key representative of a series of (E)-1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-3-(arylmethylene)indolin-2-ones synthesized from indolin-2-one. [] The synthesis involves reactions with aldehydes, propargyl bromide, and finally, benzoic acid azides. [] These 1,2,3-triazole derivatives are characterized by IR, 1H NMR, 13C NMR, and mass spectrometry and are evaluated for their in vitro antimicrobial activity and molecular docking compared to the drug Oseltamivir in the neuraminidase active pocket. []

2-(((3-mercapto-5-methyl-4H-1,2,4-triazole-4-yl)imino)methyl)benzoic acid

  • Compound Description: This compound serves as a starting material for synthesizing 16 new salts. [] It is considered a potentially bioactive compound. []

((4-[2-methyl-3-(morpholin-4-yl)propyl]benzyl)-phenyl-ether (O/G 3) and (4-[1-methyl-3-(morpholin-4-yl)propyl]benzyl)-phenyl-ether) (O/G 5)

  • Compound Description: These two compounds are chiral fomocaine derivatives synthesized to study the relationship between chirality and local anesthetic activity. [, ] They were synthesized with yields ranging from 9% to 19.2%. [, ] Resolution of the racemates was achieved using (+)- or (-)-camphersulfonic acid, and chromatographic resolution was performed with a Daicel OD-column. [, ] Both compounds exhibited weaker surface anesthesia and higher tissue irritation compared to fomocaine. [, ] Their LD50 values in mice (intravenous) range from 290 to 390 mg/kg, while fomocaine has an LD50 of 175 mg/kg. [, ]

4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid

  • Compound Description: The crystal structure of this compound has been determined. [] It exists in a monoclinic crystal system with the space group P21/c. []

3-nitro-4-(pyridin-4-yl)benzoic acid (HL)

  • Compound Description: This compound acts as a building block for constructing metal-organic frameworks (MOFs) with diverse architectures and topologies. [] Its ability to form different topological structures makes it a valuable ligand in MOF synthesis. []

2-(3-Ethyl-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl)-azomethine)-benzoic acid

  • Compound Description: This compound has undergone thorough optimization using DFT (B3PW91, B3LYP), HF methods, and 6-311G++(d,p) basis sets. [] Theoretical 13C-NMR and 1H-NMR spectral values were calculated using the GIAO method with the Gaussian G09W program package in both gas phase and DMSO solvent, then compared to experimental values. [] FT-IR data analysis was conducted using the veda4f program, while regression coefficients and standard error values were determined via Sigma plot. [] Vibrational frequency calculations were performed using the 6-311G++(d,p) basis set with DFT and HF methods, followed by scaling factor adjustments. [] Molecular surface properties like ESP, MEP, and electron density were determined. [] Furthermore, electronegativity (χ), global hardness (η), softness (σ), electron affinity (A), ionization potential (I), HOMO-LUMO energy, E(LUMO)-E(HOMO) energy gap (ΔEg), thermodynamics properties (entropy S0, heat capacity CV0, and enthalpy H0), bond angles, bond lengths, mulliken atomic charges, total energy, and dipole moments were calculated using Gaussian 09W. []

Methyl (3 - {[[3- (6-amino-2-butoxy-8-oxo-7,8-dihydro-purine -9h--9-yl) propyl] (3-morpholin-4-yl-propyl ) amino] methyl} phenyl) acetate

  • Compound Description: This compound and its pharmaceutically acceptable salts, including hydrochloride, hydrobromide, and maleate, have been synthesized and are under investigation for potential therapeutic uses. []

2-(3-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl)-azomethine)-benzoic acid

  • Compound Description: This compound underwent optimization using B3LYP/6-31G(d) and HF/6-31G(d) basis sets to identify its most stable geometrical conformation. [] Theoretical 1H-NMR and 13C-NMR spectral data were generated using the GIAO method with Gaussian G09W and compared to experimental results. [] The veda4f program facilitated IR data analysis. [] Standard error values were derived from Sigma plot analysis with regression coefficients. [] Vibrational frequencies were calculated using the 6-31G(d) basis set with DFT and HF methods and adjusted with scaling factors. [] Calculations were also performed for thermodynamics properties (CV0, S0, H0), electronic properties (χ, A, η, σ, ΔEg, I, HOMO-LUMO energy), geometric properties (bond angles, lengths), dipole moments, Mulliken atomic charges, and total energy using Gaussian 09W. []

4-(4H-1,2,4-triazol-4-yl)benzoic acid (4-Htba)

  • Compound Description: This triazolate–carboxylate bifunctional organic ligand is key in synthesizing seven coordination compounds: [Zn(4-tba)2(H2O)2], [Zn(4-tba)Cl]·CH3OH, [Zn(4-tba)2], [Zn(4-tba)2]·DMA·3.5H2O, [Cd(4-tba)2]·DMF·3.6H2O, [Cd(4-tba)2], and [Cd5Cl4(4-tba)6]·1.5DMF·4H2O. [] These complexes, synthesized under hydro/solvothermal conditions, exhibit structural diversity ranging from mononuclear motifs to interpenetrating networks. [] They were characterized using various techniques including single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), IR spectroscopy, elemental analysis, thermogravimetric analysis, and solid-state photoluminescence studies. []

4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoate (HL)

  • Compound Description: This N,O-heteroditopic ligand forms various coordination complexes with cobalt(II), nickel(II), zinc(II), cadmium(II), and copper(II). [] These complexes exhibit diverse structural motifs including discrete mononuclear complexes, coordination polymers with distinct topologies, and metastable phases that transform into more stable forms. [] Characterization involved single-crystal and powder X-ray diffraction, microanalysis, and thermal analysis (TG-DTA). [] The study also investigated the solid-state structure of HL and its protonated salt, revealing their hydrogen-bonding patterns. []

4-(furan-2-yl)benzoic acid

  • Compound Description: This compound serves as a base structure for synthesizing pyrazolone-based derivatives studied as xanthine oxidase inhibitors. [] Xanthine oxidase is a therapeutic target for treating hyperuricemia and related disorders. [] The synthesized derivatives demonstrated low micromolar IC50 values in in vitro enzyme assays, with potency influenced by substituents on the pyrazolone ring. [] Notably, the inhibitory effects were reduced in the presence of bovine serum albumin or Tween-80. [] Kinetic studies identified the most potent derivative as a mixed-type inhibitor exhibiting higher affinity for the free enzyme than the enzyme-substrate complex. [] Molecular docking and dynamics simulations provided insights into the binding interactions between the inhibitor and the enzyme's active site. []

3-Formyl-4-(pyridin-4-yl) Benzoic Acid (HL)

  • Compound Description: This organic ligand, HL, was used to construct two new metal-organic frameworks (MOFs): [(Zn0.5L)·(H2O)]n and [(Ni0.5L)·(H2O)]n. [] The MOFs were synthesized and characterized using single-crystal X-ray diffraction, thermogravimetric analysis, FT-IR spectroscopy, and powder X-ray diffraction. [] Both MOFs were found to be isostructural, crystallizing in the orthorhombic space group Pnna. []

4-((4-(3-(3,5-DICHLORADAMANTAN-1-YL)UREIDO)CYCLOHEXYL)OXY)BENZOIC ACID

  • Compound Description: This 1,3-dichloradamantine-containing urea derivative, specifically designed with a trans-4-amino-(cyclohexyloxy)benzoic acid residue, is a potential potent inhibitor of soluble epoxide hydrolase (sEH). [] Molecular docking studies were performed to investigate its interactions with the target enzyme. []

4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid

  • Compound Description: This compound serves as a central structure for developing novel pyrazole derivatives as potential antibacterial agents, specifically targeting fatty acid biosynthesis (FAB). [, ] These derivatives exhibit potent activity against both Staphylococcus aureus and Enterococcus faecalis, including their biofilms and persisters. [, ] They demonstrate minimal hemolytic effects and good tolerance in human cell lines. [] The lead compounds effectively inhibit bacterial growth in planktonic and biofilm forms, with some showing greater efficacy against persisters than conventional antibiotics like gentamycin and vancomycin. [, ] Real-time biofilm inhibition was assessed using Bioscreen C, revealing their effectiveness in inhibiting and eradicating established biofilms. [, ] Multiple passage studies indicate low resistance development to these compounds. [] Mechanistic investigations using membrane permeability assays and SEM micrographs suggest that the lead compounds target the bacterial cell membrane. [, ] CRISPRi studies confirmed their role as FAB inhibitors. [] In vivo efficacy was demonstrated through the rescue of Caenorhabditis elegans from bacterial infections. []

(3-Fluoro-4- Morpholin-4-yl-Phenyl)-Carbamic Acid Methyl Ester

  • Compound Description: This compound, a key starting material (KSM), has a newly developed and validated RP-HPLC method for its quantitative analysis along with two of its related substances. [] This method uses a C18 stationary phase and a gradient mobile phase of methanol and phosphate buffer, with UV detection at 250 nm. [] Validation according to ICH guidelines demonstrated accuracy (95-105% recovery), precision (RSD < 2.0%), and linearity (correlation coefficient > 0.99). [] This robust method is suitable for the precise quantification of the compound and its impurities in KSM. []

4-(1H-Imidazol-2-yl) Benzoic Acid (IBA)

  • Compound Description: IBA is used for edge grafting onto g-C3N4 (g-CN) to enhance its photocatalytic activity for hydrogen evolution. [] The resulting g-CN/IBA composite, when combined with NiS cocatalysts via photodeposition, shows significantly improved visible-light photocatalytic performance. [] Characterization using 13C NMR, FTIR, and UV-vis spectroscopy confirmed the successful copolymerization of IBA into the g-CN framework. [] The optimal g-CN/IBA-NiS composite exhibits a remarkable hydrogen evolution rate of 2948.52 µmol g−1 h−1 under visible light (λ > 420 nm) and a maximum apparent quantum efficiency of 3.20% at 450 nm. [] This enhancement is attributed to the synergistic effect of IBA edge grafting and NiS cocatalysts, promoting efficient charge separation and reducing electron-hole recombination. [] This work provides a novel approach for improving the photocatalytic activity of g-CN-based materials for hydrogen production. []

3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL)

  • Compound Description: This flexible achiral ligand, HL, is used to synthesize four metal(II)-complexes: ZnL2·2H2O, CdL2(H2O)2·8H2O, CoL2(H2O)·H2O, and NiL2(H2O)·H2O. [] These complexes were characterized by single-crystal X-ray diffraction, revealing diverse 2D layer structures with 4(4)-sql topology and varying interpenetration patterns. [] Interestingly, only the Zn(II) complex forms a homochiral network, confirmed by circular dichroism spectroscopy, arising from the supramolecular packing of the 2D layers. []

4-{[(1E)-1-Hydroxy-3-Oxoprop-1-En-2-yl] Sulfanyl} Benzoic Acid (HOSBA)

  • Compound Description: HOSBA is employed as a ligand to create carbon nanosphere (CNS)-doped Zr-based metal-organic frameworks (MOFs) for supercapacitor applications. [] These CNS:Zr(II)-MOFs are synthesized hydrothermally with varying HOSBA molar ratios. [] Characterization techniques like FT-IR, XRD, SEM, and TGA are used to analyze structural, optical, and morphological properties. [] Electrochemical performance evaluation using CV and EIS revealed that 15% CNS-doped Zr-MOF exhibits the highest specific capacitance (239.4 F g-1 at 0.5 A g-1 and 10 mV/s). [] Notably, this composition demonstrates a power density of 2100 W kg-1, an energy density of 14.82 Wh kg-1, and a 77.63% capacitance retention after 2000 cycles, indicating its potential for high-performance supercapacitors. []

2-(Morpholin-4-yl)ethanethiolatolead(II) nitrate

  • Compound Description: This water-soluble lead(II) thiolate complex is formed from the reaction of lead(II) with the solubilized thiolate ligand, 2-(morpholin-4-yl)ethanethiolate (mes). [] The crystal structure reveals chains of alternating lead and bridging thiolate sulfur atoms, with lead also coordinated by the tertiary nitrogen atom of the mes ligand and weakly bridged by nitrate ions. []

3-Pyridin-4-yl-benzoic Acid (3,4-Hpybz)

  • Compound Description: This unsymmetrical ligand, 3,4-Hpybz, is used in constructing 3D metal-organic frameworks. [, ] When reacted with metal salts like MnCl2·4H2O or Ni(NO3)2·6H2O under hydrothermal conditions, it forms coordination polymers with distinct network topologies. [, ] These frameworks were characterized using IR, elemental analysis, thermogravimetric analysis, and single-crystal X-ray diffraction. [, ] The magnetic properties of the nickel(II) complex were also investigated. [] Furthermore, the manganese(II) complex underwent full-geometrical optimization using DFT methods at the B3LYP/6-31G(d) level, and its magnetic coupling behavior was studied using the DFT-BS approach. []

{3- [2(R) - [(1R) -1- [3,5- bis (trifluoromethyl) phenyl] ethoxy] -3(S) - (4-fluorophenyl) morpholin-4-yl] methyl] -5-oxo-4,5-dihydro - [, , ] -triazol-1-yl} phosphonic acid

  • Compound Description: This compound and its pharmaceutically acceptable salts are recognized as substance P (neurokinin-1) receptor antagonists. [] They hold potential therapeutic value for managing conditions such as emesis and inflammatory diseases. []

(4-methoxy-7-morpholin-4-yl-benzothiazol-2-yl) amide 4-hydroxy-4-methylpiperidine-1-carboxylic acid

  • Compound Description: This compound is suggested for the treatment of Post Traumatic Stress Disorder (PTSD). [] The patent proposes its use either alone or in combination with other agents such as benzodiazepines, SSRIs, SNRIs, NRIs, 5-HT1A antagonists, dopamine-β-hydroxylase inhibitors, A2A receptor antagonists, MAOIs, sodium channel blockers, calcium channel antagonists, adrenergic receptor agonists/antagonists, NK-1 receptor antagonists, CRF antagonists, atypical antipsychotics, tricyclic antidepressants, anticonvulsants, gluten comrade antagonists, and GABA agonists. [] Specifically, the patent highlights its potential synergy with SSRIs like paroxetine, sertraline, citalopram, escitalopram, and fluoxetine. []

2-[(E)-(4-hydroxy-3-{(E)-[(quinolin-2-yl)imino] methyl} phenyl) diazenyl]benzoic acid

  • Compound Description: This compound serves as a precursor for synthesizing a dibutyltin(IV) complex. [] The synthesis involves reacting it with dibutyltin(IV) oxide in toluene, resulting in a complex where the carboxylate ligand chelates to the tin atom in a bidentate fashion. [] Characterization techniques like UV-Vis, IR, 1H, 13C, 119Sn NMR spectroscopy, and mass spectrometry confirmed the complex's structure. [] The complex exhibits a cyclic dimeric structure in solution, with tin centers adopting an octahedral geometry. [] Both the ligand and the dibutyltin(IV) complex were tested for their in vitro antifungal activity and compared to amphotericin B. []

4-(pyridin-4-yl)benzoic acid (44pba)

  • Compound Description: This ligand, 44pba, plays a crucial role in forming two new metal-coordination networks: · and ·. [] Synthesized solvothermally, these isostructural compounds form 2D networks with spiral arrangements, creating large channels within their structures. [] Characterization involved TGA and XRPD analysis, confirming their water-induced phase transformations and chromotropism. [] Solvatochromism, evident from the color changes based on the included solvent, was studied using TGA, XRPD, and UV-vis spectrophotometry. []

Properties

CAS Number

946710-86-7

Product Name

3-Morpholin-4-YL-4-propoxy-benzoic acid

IUPAC Name

3-morpholin-4-yl-4-propoxybenzoic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C14H19NO4/c1-2-7-19-13-4-3-11(14(16)17)10-12(13)15-5-8-18-9-6-15/h3-4,10H,2,5-9H2,1H3,(H,16,17)

InChI Key

KSLFQZJXFOJMAM-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)C(=O)O)N2CCOCC2

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)O)N2CCOCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.